4,6-Diméthyl-2-pipérazin-1-yl-1,3-benzothiazole

Vue d'ensemble

Description

4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a useful research compound. Its molecular formula is C13H17N3S and its molecular weight is 247.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Ce composé a été synthétisé et évalué pour ses propriétés antibactériennes. Des études ont montré que certains dérivés présentent une activité significative contre des souches bactériennes telles que Bacillus subtilis et Staphylococcus aureus. L'efficacité antibactérienne est déterminée par des méthodes telles que le test de diffusion sur agar, et les résultats sont prometteurs pour le développement de nouveaux agents antibactériens .

Activité biologique dans la découverte de médicaments

Le cycle benzothiazole est un motif courant dans les composés pharmacologiquement actifs. L'incorporation du groupe pipérazinyle peut améliorer l'activité biologique, ce qui en fait un échafaudage précieux en chimie médicinale. Ce composé a donc un potentiel dans la conception et la synthèse de nouveaux médicaments avec une efficacité améliorée .

Interaction avec la gyrase de l'ADN

De nouveaux hybrides de ce composé ont été conçus pour cibler la gyrase de l'ADN, une enzyme essentielle dans la réplication de l'ADN bactérien. L'objectif est de développer des agents antibactériens plus puissants qui soient efficaces contre les souches bactériennes résistantes aux quinolones. De plus, la partie thiazolidinedione est explorée pour ses effets anti-pathogénicité, en particulier dans la prévention de la formation de biofilms .

Développement de médicaments psychotropes

Les dérivés du 4,6-Diméthyl-2-pipérazin-1-yl-1,3-benzothiazole agissent comme des antagonistes de la dopamine et de la sérotonine. Ces propriétés sont utilisées dans le développement de médicaments antipsychotiques. La capacité du composé à moduler les systèmes neurotransmetteurs en fait un candidat pour le traitement de divers troubles psychiatriques .

Applications anti-inflammatoires

Le composé est étudié pour son potentiel en tant qu'inhibiteur de la COX-1/COX-2, avec des propriétés inhibitrices de la LOX supplémentaires. Cette double action pourrait réduire les effets secondaires associés aux médicaments anti-inflammatoires traditionnels et fournir une nouvelle approche du traitement de l'inflammation .

Propriétés pharmacocinétiques

La recherche sur les propriétés pharmacocinétiques de ce composé comprend des études d'absorption, de distribution, de métabolisme et d'excrétion (ADME). Ces recherches sont cruciales pour comprendre comment le composé se comporte dans l'organisme et sa pertinence en tant qu'agent thérapeutique .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities . For instance, piperazine derivatives have been associated with antiviral, antipsychotic, antimicrobial, anti-HIV-1 activities .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways .

Analyse Biochimique

Biochemical Properties

4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.

Cellular Effects

The effects of 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in downstream signaling events . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes . These changes can impact cellular metabolism, leading to variations in the production and utilization of metabolites.

Molecular Mechanism

The molecular mechanism of action of 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding . Additionally, 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions contribute to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function, while doses outside this range may have minimal or no effect .

Metabolic Pathways

4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and its effects on cellular function.

Transport and Distribution

The transport and distribution of 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are important factors that determine its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole within tissues can also influence its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a key factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is essential for elucidating its molecular mechanisms and overall effects on cellular function.

Activité Biologique

4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

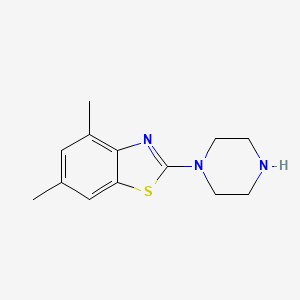

The compound features a benzothiazole core with a piperazine moiety, which enhances its pharmacological properties. The presence of two methyl groups at the 4 and 6 positions contributes to its lipophilicity and biological activity. The chemical structure can be represented as follows:

The biological activity of 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is primarily attributed to its interaction with various molecular targets including enzymes and receptors. These interactions can modulate several biological pathways:

- Ion Channel Modulation : Research indicates that compounds with similar structures can act as sodium channel blockers. For instance, derivatives have shown improved use-dependent blocking of voltage-gated sodium channels, which is crucial for treating conditions like myotonia .

- Receptor Agonism : The compound has been investigated for its potential as a peroxisome proliferator-activated receptor (PPAR) δ agonist, which is relevant in the treatment of metabolic syndromes. In vitro studies demonstrated significant agonist activity with an EC50 value of 4.1 nM .

Anticancer Activity

4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole has shown promise in oncology:

- In Vitro Studies : Various derivatives have been tested against cancer cell lines, revealing significant cytotoxic effects. For example, compounds within this class have demonstrated efficacy against human cancer cell lines such as HeLa and A549 .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar benzothiazole derivatives have exhibited significant antibacterial and antifungal properties, indicating that 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole may also possess these activities.

Table 1: Summary of Biological Activities

Synthetic Approaches

The synthesis of 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole typically involves multi-step organic reactions that may include microwave-assisted synthesis to enhance yield and reduce environmental impact. This synthetic versatility allows for the exploration of various analogs to optimize biological activity.

Propriétés

IUPAC Name |

4,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-9-7-10(2)12-11(8-9)17-13(15-12)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTGTAWRTRKWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CCNCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.